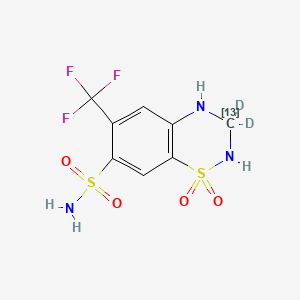

Hydroflumethiazide-13CD2

Description

Properties

IUPAC Name |

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675923 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-11-9 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of Hydroflumethiazide-13CD2

An In-depth Technical Guide to Hydroflumethiazide-13CD2

This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed technical information on this isotopically labeled compound.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with Carbon-13 and Deuterium makes it an ideal internal standard for quantitative analysis of the parent compound in various biological matrices using mass spectrometry.

Quantitative Data Summary

The key chemical and physical properties of this compound and its parent compound, Hydroflumethiazide, are summarized below for direct comparison.

| Property | This compound | Hydroflumethiazide |

| Formal Name | 6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][2][3]thiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide[4] | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[5] |

| CAS Number | 1189877-11-9 | 135-09-1 |

| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂ | C₈H₈F₃N₃O₄S₂ |

| Molecular Weight | 334.3 | 331.3 g/mol |

| Physical Description | Solid | White to cream-colored, finely divided, crystalline powder |

| Purity | ≥99% deuterated forms (d₁-d₂) | Typically ≥98% |

| Solubility | Soluble in DMSO and Methanol | Soluble in acetone (>100 mg/ml), methanol (58 mg/ml), acetonitrile (43 mg/ml), and dilute alkali. Sparingly soluble in water (0.3 mg/ml) and ether (0.2 mg/ml). |

Mechanism of Action: Diuretic Effect

Hydroflumethiazide, the parent compound, is a thiazide diuretic that primarily acts on the kidneys to increase water excretion. Its mechanism involves the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter located in the distal convoluted tubule of the nephron. By blocking this transporter, Hydroflumethiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to a higher concentration of solutes in the tubule, which in turn reduces the osmotic gradient for water reabsorption, resulting in diuresis (increased urine output). This diuretic action is beneficial in managing conditions like hypertension and edema.

References

- 1. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hydroflumethiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydroflumethiazide-13CD2: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Hydroflumethiazide-13CD2, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the key quality attributes, detailed analytical methodologies, and data interpretation essential for its effective implementation in research and drug development.

Certificate of Analysis

A Certificate of Analysis (CoA) for this compound is a formal document that certifies the quality and purity of a specific batch of the compound. It is a critical component of quality assurance, providing researchers with the necessary information to confidently use the material as an internal standard. Below is a representative summary of the data found on a typical CoA for this compound.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | Varies by supplier |

| Batch/Lot Number | Varies by batch |

| CAS Number | 1189877-11-9[1][2] |

| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂[1] |

| Formula Weight | 334.3 g/mol [1][2] |

| Storage | -20°C |

| Retest Date | Varies by batch |

Physicochemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Quality Control Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Enrichment | LC-MS/MS | ≥99% deuterated forms (d1-d2) | Conforms |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key analytical tests performed to ensure the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 273 nm

-

Injection Volume: 10 µL

-

Sample Preparation: A solution of approximately 0.5 mg/mL is prepared in methanol.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment

Purpose: To confirm the isotopic enrichment of the labeled compound and to ensure the absence of significant amounts of the unlabeled analogue.

Instrumentation:

-

LC-MS/MS system (e.g., QTRAP or similar)

-

Ionization Source: Electrospray Ionization (ESI), negative mode

-

LC conditions are similar to the HPLC method for purity.

MS Parameters:

-

Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both the labeled and unlabeled compound.

-

This compound (Internal Standard): Q1 (m/z) 332.0 → Q3 (m/z) 251.0

-

Hydroflumethiazide (Unlabeled): Q1 (m/z) 330.0 → Q3 (m/z) 251.0

-

Data Analysis: The isotopic enrichment is determined by comparing the peak area of the labeled compound to the peak area of the unlabeled compound. The percentage of the labeled species should be greater than or equal to the specified limit (e.g., ≥99%).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Purpose: To confirm the chemical structure and the position of the isotopic labels.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Solvent: DMSO-d₆

Experiments:

-

¹H-NMR: To confirm the proton environment. The spectrum is expected to show the absence of signals corresponding to the deuterated positions.

-

¹³C-NMR: To confirm the carbon skeleton and the position of the ¹³C label, which will show a significantly enhanced signal.

Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with the expected structure of this compound.

Diagrams

The following diagrams illustrate the workflow for the Certificate of Analysis and the signaling pathway relevant to the mechanism of action of Hydroflumethiazide.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Simplified mechanism of action of Hydroflumethiazide.

References

Technical Guide: Isotopic Labeling and Purity of Hydroflumethiazide-¹³CD₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Hydroflumethiazide with Carbon-13 and Deuterium (Hydroflumethiazide-¹³CD₂) and the analytical methodologies for assessing its purity. Given the limited publicly available data specifically for Hydroflumethiazide-¹³CD₂, this guide synthesizes information from closely related isotopically labeled analogs and established principles of isotopic labeling and analysis.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing specific atoms in a molecule with their heavier, stable isotopes (like ¹³C for ¹²C, and D for H), the labeled compound becomes distinguishable by mass-sensitive analytical methods without altering its chemical properties. Hydroflumethiazide-¹³CD₂, as a stable isotope-labeled internal standard, is crucial for accurate quantification of Hydroflumethiazide in complex biological matrices during pharmacokinetic and metabolic studies.

Synthesis of Hydroflumethiazide-¹³CD₂

A likely multi-step synthesis would involve:

-

Preparation of an Isotopically Labeled Precursor: A key intermediate would be synthesized incorporating the ¹³C and deuterium atoms. This could involve the use of a ¹³C-labeled carbonyl source and a deuterated reducing agent.

-

Cyclization: The labeled intermediate would then be reacted with 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide to form the heterocyclic ring of Hydroflumethiazide, now containing the ¹³C and deuterium labels at the desired positions.

-

Purification: The final product would undergo rigorous purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical purity.

Characterization and Purity Assessment

The comprehensive characterization of Hydroflumethiazide-¹³CD₂ is essential to validate its identity, chemical purity, and isotopic enrichment. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Data Presentation

The following tables summarize the key specifications for Hydroflumethiazide-¹³CD₂ and provide an example of purity data from a related compound, Hydrochlorothiazide-¹³C,d₂.

Table 1: Specifications of Hydroflumethiazide-¹³C-d₂

| Property | Value |

| Formal Name | 6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][2][3]thiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide |

| CAS Number | 1189877-11-9[1] |

| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂[1] |

| Molecular Weight | 334.3 |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂) |

Source: Cayman Chemical. Note the slight difference in nomenclature, implying one ¹³C and two D atoms.

Table 2: Example Certificate of Analysis Data for Hydrochlorothiazide-¹³C,d₂

| Analysis | Specification |

| Appearance | White to off-white (Solid) |

| Purity (HPLC) | 98.64% |

| Isotopic Enrichment | 99.6% |

Source: MedchemExpress.com. This data is for a related compound and serves as a representative example.

Experimental Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the labeled compound and separate it from any unlabeled starting materials or synthesis byproducts.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Hydroflumethiazide has maximum absorbance.

-

Quantification: The peak area of Hydroflumethiazide-¹³CD₂ is compared to the total area of all peaks to calculate the percentage purity.

-

3.2.2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

-

Objective: To confirm the molecular weight of the labeled compound and determine the degree of isotopic enrichment.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to resolve the isotopic cluster of the molecular ion. The mass difference between the labeled and unlabeled compound is a clear indicator of successful labeling.

-

Isotopic Enrichment Calculation: The relative intensities of the ion peaks corresponding to the fully labeled, partially labeled, and unlabeled species are used to calculate the percentage of isotopic enrichment. For Hydrochlorothiazide-¹³C,d₂, the deprotonated molecular ions [M-H]⁻ are observed at m/z 296.0 for the unlabeled and m/z 299.0 for the labeled compound.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the exact location of the isotopic labels within the molecular structure.

-

Methodology:

-

¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms the location of the deuterium labels.

-

¹³C NMR: An enhanced signal will be observed for the ¹³C-labeled carbon atom, confirming its position. Coupling between the ¹³C and any attached deuterium atoms can also be observed.

-

Visualizations

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron in the kidney.

Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity verification of Hydroflumethiazide-¹³CD₂.

Caption: Workflow for the synthesis and purity assessment of Hydroflumethiazide-¹³CD₂.

References

Hydroflumethiazide: A Technical Guide on the Diuretic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and physiological mechanisms underlying the diuretic action of hydroflumethiazide. It consolidates quantitative pharmacological data, details relevant experimental protocols, and illustrates key pathways and processes to support advanced research and development in diuretic and antihypertensive therapies.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

Hydroflumethiazide is a thiazide diuretic that exerts its primary effect on the kidneys.[1] The principal molecular target is the sodium-chloride symporter (also known as the Na+/Cl- cotransporter or NCC), encoded by the SLC12A3 gene.[2] This transporter is located in the apical membrane of the epithelial cells of the distal convoluted tubule (DCT), a segment of the nephron responsible for reabsorbing approximately 5% of the filtered sodium load.

Under normal physiological conditions, the NCC facilitates the electroneutral transport of one sodium ion (Na+) and one chloride ion (Cl-) from the tubular fluid (lumen) into the DCT cell. The energy for this process is derived from the low intracellular sodium concentration maintained by the basolateral Na+/K+-ATPase pump, which actively transports sodium out of the cell into the interstitial fluid in exchange for potassium. This reabsorption of NaCl increases the osmolarity of the interstitium, creating an osmotic gradient that drives the reabsorption of water.

Hydroflumethiazide acts by binding to an orthosteric site on the NCC, physically occluding the ion translocation pathway. This inhibition prevents the reabsorption of Na+ and Cl- from the tubular fluid. As a result, higher concentrations of these ions remain in the lumen, increasing the osmolarity of the tubular fluid. This, in turn, reduces the osmotic gradient for water reabsorption, leading to an increase in water excretion (diuresis).

References

Hydroflumethiazide-13CD2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Hydroflumethiazide-13CD2, a key isotopically labeled internal standard for quantitative bioanalysis. This document details its suppliers, availability, and technical specifications, and provides an illustrative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Hydroflumethiazide and its Labeled Analog

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] It primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[2][3][4] Additionally, some thiazides, including hydroflumethiazide, exhibit a secondary mechanism through the inhibition of carbonic anhydrase.

In pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification of the target analyte in complex biological matrices. This compound is the stable isotope-labeled analog of hydroflumethiazide, designed for use as an internal standard in bioanalytical assays, particularly those employing GC- or LC-MS. The incorporation of carbon-13 and deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.

Supplier and Availability

This compound is a specialized chemical available from a limited number of suppliers. The following table summarizes the currently identified suppliers and the available technical data for this compound. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, pricing, and to request lot-specific certificates of analysis.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| Cayman Chemical | 1189877-11-9 | C₇[¹³C]H₆D₂F₃N₃O₄S₂ | 334.3 | ≥99% deuterated forms (d₁-d₂) | Intended for use as an internal standard for GC- or LC-MS. Soluble in DMSO and Methanol. |

| Pharmaffiliates | 1189877-11-9 | C₇¹³CH₆D₂F₃N₃O₄S₂ | 334.3 | Not specified | Listed as a Hydroflumethiazide impurity. |

Mechanism of Action: Signaling Pathways

Hydroflumethiazide exerts its diuretic and antihypertensive effects through two primary mechanisms of action, which can be visualized as distinct but interconnected signaling pathways.

Inhibition of the Na+-Cl- Symporter in the Distal Convoluted Tubule

The principal mechanism of action for thiazide diuretics is the blockade of the sodium-chloride (Na+-Cl-) symporter (encoded by the SLC12A3 gene) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis. This, in turn, reduces blood volume and subsequently lowers blood pressure.

Caption: Mechanism of Hydroflumethiazide in the Distal Convoluted Tubule.

Carbonic Anhydrase Inhibition

Hydroflumethiazide also possesses a secondary activity as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the proximal tubule of the kidney, inhibition of carbonic anhydrase leads to a decrease in the reabsorption of bicarbonate, sodium, and water, thus contributing to a mild diuretic effect. While this effect is weaker than the inhibition of the Na+-Cl- symporter, it contributes to the overall therapeutic action of the drug.

Caption: Inhibition of Carbonic Anhydrase by Hydroflumethiazide.

Illustrative Experimental Protocol: Quantification of Hydroflumethiazide in Human Plasma using LC-MS/MS

The following is an illustrative experimental protocol for the quantification of hydroflumethiazide in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of thiazide diuretics and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents

-

Hydroflumethiazide analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with appropriate anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Milli-Q or equivalent purified water

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of hydroflumethiazide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the hydroflumethiazide stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

Spiked Samples: Spike blank human plasma with the working standard solutions to create calibration curve (CC) and quality control (QC) samples at various concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex mix the samples.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 5.0 mM ammonium formate in water with 0.1% formic acid (e.g., 80:20 v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions (Illustrative):

-

Hydroflumethiazide: To be determined by infusion and optimization.

-

This compound: To be determined by infusion and optimization.

-

Data Analysis

The concentration of hydroflumethiazide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the spiked plasma standards.

Caption: General workflow for the bioanalysis of Hydroflumethiazide.

Conclusion

This compound is an essential tool for researchers in drug development and clinical pharmacology, enabling the accurate and reliable quantification of hydroflumethiazide in biological samples. While the number of direct suppliers is limited, its availability facilitates crucial pharmacokinetic and bioequivalence studies. The well-understood mechanisms of action of thiazide diuretics provide a solid foundation for interpreting the results of such studies. The provided illustrative protocol offers a starting point for the development of robust bioanalytical methods, which should be validated according to regulatory guidelines to ensure data integrity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]

- 4. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Safety and Handling of Hydroflumethiazide-13CD2: A Technical Guide

This guide provides comprehensive safety and handling information for Hydroflumethiazide-13CD2, intended for researchers, scientists, and professionals in drug development. The following guidelines are based on the known properties of the parent compound, Hydroflumethiazide, as the isotopic labeling with 13C and Deuterium is not expected to alter its chemical reactivity or toxicological profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazards are related to its potential for sensitization and allergic reactions.

GHS Classification:

-

Respiratory Sensitization: Category 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled)

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)

-

Carcinogenicity: Suspected of causing cancer (Category 2)

Pictograms:

Health Hazard

Signal Word: Danger

Potential Health Effects:

-

Inhalation: May cause irritation and potential allergic reactions.[1]

-

Skin Contact: May cause irritation and allergic skin reactions.[1]

-

Eye Contact: Causes mild irritation.

-

Ingestion: May cause irritation and has a slightly bitter taste. Overdose may lead to severe symptoms including difficulty breathing and coma.

Toxicological Data

The following table summarizes the available toxicological data for Hydroflumethiazide.

| Parameter | Value | Species | Route | Reference |

| LD50 | >10 g/kg | Mouse | Oral | |

| LD50 | 6,280 mg/kg | Mouse | Intraperitoneal | |

| Probable Oral Lethal Dose (Human) | 0.5-5 g/kg | Human | Oral |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H8F3N3O4S2 | |

| Molecular Weight | 331.3 g/mol | |

| Appearance | White to cream-colored, finely divided, crystalline powder | |

| Solubility | Acetone (>100 mg/mL), Methanol (58 mg/mL), Acetonitrile (43 mg/mL), Water (0.3 mg/mL), Ether (0.2 mg/mL), Benzene (<0.1 mg/mL). Soluble in dilute alkali. | |

| Melting Point | Not Determined | |

| Flash Point | Not Applicable | |

| Decomposition Temperature | Not Determined |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is crucial to minimize risk when handling this compound.

4.1 Personal Protective Equipment (PPE):

-

Respiratory Protection: Use an approved respirator when handling the powder to avoid inhalation of dust.

-

Hand Protection: Wear chemically compatible gloves. Gloves must be inspected prior to use.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin and Body Protection: Wear protective clothing.

4.2 General Handling:

-

Minimize dust generation and accumulation.

-

If tablets are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.

-

Work under a chemical fume hood.

-

Wash hands thoroughly after handling.

4.3 Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store at room temperature.

-

Store locked up or in an area accessible only to qualified or authorized personnel.

Emergency Procedures

5.1 First-Aid Measures:

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention. | |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | |

| Eye Contact | Flush with copious quantities of tepid water for at least 15 minutes. Consult a doctor. | |

| Ingestion | Flush out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

5.2 Spill Response:

-

Evacuate and Ventilate: Keep unnecessary personnel away and ensure adequate ventilation.

-

Wear PPE: Don approved respiratory protection, chemically compatible gloves, and protective clothing.

-

Containment: Avoid discharge into drains, water courses, or onto the ground.

-

Clean-up: Wipe up the spillage or collect it using a high-efficiency vacuum cleaner. Avoid breathing dust.

-

Disposal: Place the spillage in an appropriately labeled container for disposal.

-

Decontaminate: Wash the spill site.

5.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows and Pathways

The following diagrams illustrate key safety and handling workflows.

Caption: Emergency first-aid workflow for this compound exposure.

Caption: General workflow for safely handling this compound.

Caption: Step-by-step protocol for responding to a this compound spill.

References

Methodological & Application

Application Note: Quantitative Analysis of Thiazide Diuretics in Human Plasma using Hydroflumethiazide-¹³CD₂ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative determination of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response.[1][2][3][4] This application note describes a robust and sensitive LC-MS/MS method for the quantification of a target thiazide diuretic in human plasma, utilizing Hydroflumethiazide-¹³CD₂ as the internal standard. The similar chemical and physical properties of the SIL internal standard to the analyte ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the analysis of a thiazide diuretic using a SIL internal standard. The data presented is representative of the performance expected from such a method.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Thiazide Diuretic | 0.50 - 500 | ≥ 0.999 |

| Data is representative and compiled from similar methods. |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Thiazide Diuretic | 1.5 (LQC) | 1.48 | 98.7 | 4.5 |

| 200 (MQC) | 205 | 102.5 | 3.2 | |

| 400 (HQC) | 396 | 99.0 | 2.8 | |

| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is representative. |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |

| Thiazide Diuretic | Low | 89.5 | 97.2 |

| High | 92.1 | 98.5 | |

| Data is representative and compiled from similar methods. |

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines the extraction of a target thiazide diuretic and the internal standard from human plasma.

-

Materials:

-

Human plasma samples

-

Hydroflumethiazide-¹³CD₂ internal standard working solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (AR grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

-

-

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Hydroflumethiazide-¹³CD₂ internal standard working solution.

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

This section details the chromatographic and mass spectrometric conditions for the analysis.

-

Instrumentation:

-

HPLC system with a binary pump, degasser, and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B

-

5.0 min: End of run

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

-

MRM Transitions:

-

Hydroflumethiazide (Analyte): m/z 329.9 > 302.4 (Quantifier), m/z 329.9 > 204.9 (Qualifier)

-

Hydroflumethiazide-¹³CD₂ (Internal Standard): m/z 333.0 > 305.4 (Quantifier)

-

Note: Specific transitions for a different target analyte would need to be optimized.

-

-

Workflow and Pathway Diagrams

Caption: Workflow for quantitative analysis using an internal standard.

The use of Hydroflumethiazide-¹³CD₂ as an internal standard in LC-MS/MS analysis provides a reliable and robust method for the quantification of thiazide diuretics in human plasma. The stable isotope-labeled internal standard effectively corrects for potential variations during sample processing and analysis, leading to high accuracy and precision. The described SPE protocol and LC-MS/MS conditions offer a sensitive and high-throughput approach for bioanalytical studies in clinical and research settings.

References

- 1. scispace.com [scispace.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Application Notes and Protocols for Hydroflumethiazide Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of hydroflumethiazide from biological matrices prior to analysis. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP)—are widely employed in bioanalytical laboratories for their efficacy in removing interferences and concentrating the analyte of interest.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological samples such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to ensure the sensitivity, selectivity, and accuracy of the analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique depends on the nature of the biological matrix, the required limit of quantification, and the available instrumentation.

Comparative Analysis of Sample Preparation Techniques

The following tables summarize quantitative data for the three primary sample preparation techniques for hydroflumethiazide analysis, collated from various validated bioanalytical methods.

Table 1: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Oasis HLB Cartridge | Phenomenex Strata™-X | RP-select B Cartridge |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Recovery (%) | > 85%[1] | ~89%[2] | > 90%[3] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] | 0.50 ng/mL[2] | 10 ng/mL |

| Matrix Effect | Minimal/Insignificant | IS-normalized matrix factor: 0.971-1.024 | Not explicitly reported, but method showed good selectivity |

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Ethyl Acetate-Dichloromethane | Methyl tert-butyl ether | Ethyl Acetate |

| Biological Matrix | Human Plasma | Human Plasma | Human Urine |

| Recovery (%) | > 80% | ~80.46% | 53-93% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Not specified |

| Matrix Effect | Not explicitly reported, but method was selective | Not explicitly reported, but method was selective | Not explicitly reported, but method was selective |

Table 3: Protein Precipitation (PP) Performance Data

| Parameter | Acetonitrile | Perchloric Acid | Trichloroacetic Acid (TCA) |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Recovery (%) | > 80% | Low and variable | Low and variable |

| Lower Limit of Quantification (LLOQ) | Dependent on subsequent analytical method | Dependent on subsequent analytical method | Dependent on subsequent analytical method |

| Matrix Effect | Can be significant, requires careful optimization | Can be significant | Can be significant |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline based on the use of Oasis HLB cartridges, which are commonly cited for the extraction of thiazide diuretics.

Materials:

-

Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges (e.g., 1 mL, 30 mg)

-

Biological sample (e.g., 100 µL human plasma)

-

Internal Standard (IS) solution (e.g., a deuterated analog of hydroflumethiazide)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

1.0% Formic acid in water

-

10% Methanol in water

-

SPE Vacuum Manifold

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment: Thaw frozen plasma samples to room temperature. To 100 µL of plasma, add 25 µL of the internal standard solution and vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.

-

Cartridge Conditioning: Place the Oasis HLB cartridges on the vacuum manifold. Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water under low vacuum. Do not allow the cartridges to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge and apply a low vacuum to draw the sample through at a slow, steady rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol to remove endogenous interferences. Apply vacuum to dry the cartridge for approximately 1-2 minutes after the final wash.

-

Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solution. Vortex to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general procedure for LLE based on common methods for hydroflumethiazide and related compounds.

Materials:

-

Biological sample (e.g., 200 µL human plasma)

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., Ethyl acetate-dichloromethane, 8:2 v/v)

-

Centrifuge tubes (e.g., 1.5 mL or larger)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Preparation: Pipette 200 µL of plasma into a centrifuge tube. Add 50 µL of the internal standard solution and vortex briefly.

-

Extraction: Add 1 mL of the extraction solvent (ethyl acetate-dichloromethane, 8:2 v/v).

-

Vortexing: Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the lower aqueous layer and the protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solution. Vortex to dissolve the residue completely. The sample is now ready for analysis.

Protein Precipitation (PP) Protocol

This protocol outlines a general protein precipitation procedure using acetonitrile, a commonly used and effective precipitating agent.

Materials:

-

Biological sample (e.g., 100 µL human plasma)

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), chilled

-

Centrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: In a centrifuge tube, combine 100 µL of plasma with an appropriate volume of the internal standard solution.

-

Precipitation: Add a sufficient volume of chilled acetonitrile. A common ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma. For 100 µL of plasma, add 300-400 µL of ACN.

-

Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g or higher) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or an autosampler vial.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system. In some cases, an evaporation and reconstitution step may be necessary to concentrate the sample or to make the solvent composition compatible with the mobile phase.

Conclusion

The choice of sample preparation technique for hydroflumethiazide analysis is a critical decision that impacts the overall performance of the bioanalytical method. Solid-phase extraction generally offers the cleanest extracts and highest recovery, making it suitable for methods requiring low limits of quantification. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Protein precipitation is the simplest and fastest method but may suffer from significant matrix effects and lower recovery, often requiring more extensive method development and validation to ensure accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

- 1. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. development-of-solid-phase-extraction-method-and-its-application-for-determination-of-hydrochlorothiazide-in-human-plasma-using-hplc - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for In Vitro Assays Using Hydroflumethiazide-13CD2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the recommended concentration of Hydroflumethiazide-13CD2 for various in vitro assays. This document includes recommended concentration ranges derived from pharmacokinetic data, detailed protocols for relevant assays, and diagrams of the key signaling pathway and experimental workflows.

Introduction

Hydroflumethiazide is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride symporter (SLC12A3, also known as NCC), which is predominantly expressed in the distal convoluted tubule of the kidney.[1][2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a reduction in blood pressure.[1][2] this compound is a stable isotope-labeled version of hydroflumethiazide, which is an invaluable tool for pharmacokinetic and metabolic studies, as well as for use as an internal standard in analytical methods. For in vitro assays, its biochemical activity is expected to be identical to that of the unlabeled compound.

Recommended Concentration Range

The optimal concentration for in vitro assays should be determined empirically for each specific cell type and experimental endpoint. However, a rational starting range can be derived from the peak plasma concentration (Cmax) observed in humans. Following a 100 mg oral dose, the mean peak plasma level of hydroflumethiazide was found to be approximately 0.301 µg/mL. This is equivalent to approximately 0.91 µM.

For in vitro studies, it is common practice to test a range of concentrations around and significantly higher than the Cmax to account for differences between the in vivo and in vitro environments. A typical starting point is to test concentrations ranging from 1 to 200 times the Cmax.

Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays

| Concentration Range (µM) | Rationale | Potential Applications |

| 0.1 - 10 | Encompasses the clinically relevant Cmax. | - Initial screening for SLC12A3 inhibition. - Assessing effects at physiologically relevant concentrations. |

| 10 - 100 | Represents a supra-physiological range often used in in vitro studies to elicit a robust response. | - Determining dose-response curves. - Mechanistic studies of SLC12A3 inhibition. |

| Up to 200 | High concentrations used to confirm target engagement and assess potential off-target effects or cytotoxicity. | - Cytotoxicity assays. - Elucidating maximum inhibitory potential. |

Key Signaling Pathway

The primary target of hydroflumethiazide is the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate NCC, promoting sodium and chloride reabsorption. Hydroflumethiazide inhibits the transport function of NCC.

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Protocols

Functional Assessment of SLC12A3 Inhibition in Xenopus Oocytes

The Xenopus laevis oocyte expression system is a robust method for functionally characterizing ion transporters like SLC12A3. Oocytes are microinjected with cRNA encoding SLC12A3, leading to the expression of the transporter on the oocyte membrane. The activity of the transporter can then be measured by quantifying the uptake of radiolabeled ions in the presence and absence of inhibitors.

Experimental Workflow

Caption: Workflow for SLC12A3 functional assay in Xenopus oocytes.

Detailed Protocol

-

cRNA Preparation: Linearize the plasmid containing the human SLC12A3 cDNA and use an in vitro transcription kit to synthesize capped cRNA. Purify and quantify the cRNA.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Select healthy stage V-VI oocytes.

-

Microinjection: Inject each oocyte with approximately 50 nL of SLC12A3 cRNA (e.g., at a concentration of 1 ng/nL). As a negative control, inject a separate group of oocytes with nuclease-free water.

-

Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for protein expression.

-

Inhibitor Pre-incubation: On the day of the assay, pre-incubate the oocytes in a buffer containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 200 µM) for 15-30 minutes.

-

Ion Uptake: Replace the inhibitor solution with an uptake solution containing a radiolabeled ion (e.g., 22Na+) and the corresponding concentrations of this compound.

-

Incubation for Uptake: Incubate the oocytes in the uptake solution for a defined period (e.g., 60 minutes).

-

Washing: Stop the uptake by washing the oocytes multiple times with ice-cold, isotope-free uptake buffer to remove extracellular radioactivity.

-

Measurement: Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control. Plot the data and determine the IC50 value.

Measurement of Intracellular Chloride Concentration

Inhibition of SLC12A3 by hydroflumethiazide will lead to a decrease in intracellular chloride concentration in cells expressing the transporter. This can be measured using chloride-sensitive fluorescent dyes.

Experimental Workflow

Caption: Workflow for measuring intracellular chloride concentration.

Detailed Protocol

-

Cell Culture: Culture a mammalian cell line stably expressing human SLC12A3 (e.g., HEK293T-SLC12A3) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Load the cells with a chloride-sensitive fluorescent dye, such as N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), according to the manufacturer's instructions.

-

Washing: Gently wash the cells with a chloride-containing buffer to remove any extracellular dye.

-

Compound Addition: Replace the buffer with a low-chloride buffer containing a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 200 µM).

-

Incubation: Incubate the plate for a predetermined time to allow for transporter inhibition and changes in intracellular chloride.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For MQAE, the fluorescence is quenched by chloride, so a decrease in intracellular chloride will result in an increase in fluorescence.

-

Data Analysis: Normalize the fluorescence of the treated wells to the vehicle control wells and plot the change in fluorescence as a function of this compound concentration.

Cell Viability Assay

It is important to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are due to specific inhibition of SLC12A3 and not a result of general toxicity. A common method for this is the MTT assay.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

-

Cell Seeding: Seed the cells to be tested (e.g., HEK293T-SLC12A3 or a relevant kidney cell line) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 200 µM) and include a vehicle control.

-

Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a framework for the effective use of this compound in in vitro research. By starting with a concentration range informed by human pharmacokinetic data and utilizing appropriate functional and viability assays, researchers can confidently investigate the effects of this compound on its molecular target and downstream cellular processes. It is recommended to optimize the specific conditions for each assay and cell line to ensure robust and reproducible results.

References

Application of Hydroflumethiazide-13CD2 in Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for effective drug development. Stable isotope-labeled compounds, such as Hydroflumethiazide-13CD2, are valuable tools in preclinical DMPK studies. The incorporation of stable isotopes allows for the differentiation of the administered drug from its endogenous counterparts and facilitates accurate quantification in biological matrices using mass spectrometry. This application note provides an overview of the use of this compound in preclinical DMPK studies, along with detailed protocols for key experiments.

The Role of Stable Isotope Labeling in DMPK

Stable isotope labeling is a cornerstone technique in modern DMPK research.[1] The use of compounds like this compound offers several advantages:

-

Internal Standard for Bioanalysis: Stable isotope-labeled compounds are ideal internal standards for mass spectrometric analysis, as they co-elute with the unlabeled analyte and compensate for variations in sample processing and instrument response.[1]

-

Metabolite Identification: Co-administration of labeled and unlabeled drug can aid in the identification of metabolites by looking for characteristic isotopic patterns in mass spectra.

-

Pharmacokinetic Studies: The use of labeled compounds allows for the accurate determination of pharmacokinetic parameters by distinguishing the administered drug from any potential endogenous sources.[2]

Preclinical DMPK Workflow for an Orally Administered Drug Candidate

A typical preclinical DMPK workflow for an oral drug candidate like Hydroflumethiazide involves a series of in vitro and in vivo studies to characterize its ADME properties. This workflow helps in identifying potential liabilities early in the drug development process and provides essential data for predicting human pharmacokinetics.[3][4]

Figure 1: Preclinical DMPK Workflow for Oral Drug Candidates.

Quantitative DMPK Data for Hydroflumethiazide

A comprehensive search of publicly available scientific literature did not yield specific preclinical (e.g., rat, mouse, dog) quantitative DMPK data for Hydroflumethiazide. The tables below are structured to present such data, which would typically be generated during preclinical development. The values provided for human pharmacokinetic parameters are for reference.

Table 1: In Vitro DMPK Parameters of Hydroflumethiazide

| Parameter | Species | System | Value |

| Aqueous Solubility | - | pH 7.4 Buffer | Data not available |

| Caco-2 Permeability (Papp) | Human | Caco-2 cells | Data not available |

| Plasma Protein Binding (fu) | Human | Plasma | Data not available |

| Rat | Plasma | Data not available | |

| Dog | Plasma | Data not available | |

| Metabolic Stability (t1/2) | Human | Liver Microsomes | Data not available |

| Rat | Liver Microsomes | Data not available | |

| Dog | Liver Microsomes | Data not available | |

| Intrinsic Clearance (CLint) | Human | Liver Microsomes | Data not available |

| Rat | Liver Microsomes | Data not available | |

| Dog | Liver Microsomes | Data not available |

Table 2: In Vivo Pharmacokinetic Parameters of Hydroflumethiazide (Human Data)

| Parameter | Route | Dose | Value | Reference |

| Bioavailability (F) | Oral | 100 mg | Data not available | |

| Clearance (CL) | IV | - | Data not available | |

| Volume of Distribution (Vd) | IV | - | Data not available | |

| Half-life (t1/2) | Oral | 100 mg | ~1.94 hr | |

| Cmax | Oral | 100 mg | 0.301 ± 0.94 µg/mL | |

| Tmax | Oral | 100 mg | 2.12 ± 0.59 hr | |

| Renal Clearance | Oral | 100 mg | 453.4 ± 256.6 mL/min |

Experimental Protocols

Detailed methodologies for key in vitro DMPK experiments are provided below. In these protocols, this compound would be used as an internal standard during the LC-MS/MS analysis to ensure accurate quantification of the parent compound.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of Hydroflumethiazide.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow

-

Hydroflumethiazide and this compound

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of Hydroflumethiazide to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

-

Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.

-

Sample Analysis: Analyze the concentration of Hydroflumethiazide in the collected samples by LC-MS/MS, using this compound as the internal standard.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate of efflux transporters.

Protocol 2: Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro metabolic stability of Hydroflumethiazide.

Materials:

-

Pooled liver microsomes (human, rat, or dog)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Hydroflumethiazide and this compound

-

Acetonitrile (ACN) with internal standard (this compound)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Initiation of Reaction: Pre-warm the reaction mixture and a solution of Hydroflumethiazide to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing this compound.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Sample Analysis: Analyze the supernatant for the remaining concentration of Hydroflumethiazide using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of Hydroflumethiazide remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

-

t1/2 = 0.693 / k (where k is the elimination rate constant, i.e., the negative of the slope)

-

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

-

Protocol 3: Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of Hydroflumethiazide bound to plasma proteins.

Materials:

-

Plasma (human, rat, or dog)

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device)

-

Hydroflumethiazide and this compound

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike plasma with Hydroflumethiazide to the desired concentration.

-

Dialysis Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.

-

Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Sample Analysis: Determine the concentration of Hydroflumethiazide in both the plasma and buffer samples by LC-MS/MS, using this compound as the internal standard.

-

Data Analysis: Calculate the fraction unbound (fu) as follows:

-

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is calculated as (1 - fu) * 100.

-

Mechanism of Action Signaling Pathway

Hydroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive cotransporter, in the distal convoluted tubule of the nephron. The regulation of NCC activity is complex and involves a signaling cascade that includes with-no-lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).

Figure 2: Signaling Pathway of Hydroflumethiazide Action.

WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates the NCC. This leads to the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. Hydroflumethiazide directly inhibits the function of the activated NCC, thereby blocking sodium and chloride reabsorption. This results in an increased excretion of sodium and water (diuresis), leading to a reduction in blood volume and, consequently, a lowering of blood pressure.

Conclusion

References

- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of plasma protein binding on kinetics of capillary uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of a Bioanalytical Method for Hydroflumethiazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a comprehensive guide to developing and validating a robust bioanalytical method for hydroflumethiazide, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for its high sensitivity and selectivity.[3][4]

Physicochemical and Pharmacokinetic Properties of Hydroflumethiazide

A thorough understanding of the analyte's properties is fundamental to developing a successful bioanalytical method.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃N₃O₄S₂ | [5] |

| Molecular Weight | 331.3 g/mol | |

| Solubility | Soluble in acetone and methanol; sparingly soluble in ethanol; very slightly soluble in water. | |

| Plasma Protein Binding | Approximately 75% | |

| Time to Peak Plasma Concentration | Approx 1-4 hours | |

| Plasma Elimination Half-Life | 12.4-26.9 hours | |

| Volume of Distribution | 6.4 L/kg | |

| Excretion | Primarily via urine (40-80% as unchanged drug) |

Mechanism of Action

Hydroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter (SLC12A3) in the distal convoluted tubules of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride. The resulting decrease in extracellular fluid volume contributes to the reduction in blood pressure.

Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

Experimental Protocols

The following protocols outline a typical workflow for the bioanalysis of hydroflumethiazide in human plasma using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for extracting hydroflumethiazide from complex biological matrices, providing a cleaner sample compared to protein precipitation or liquid-liquid extraction.

Materials:

-

Human plasma samples

-

Hydroflumethiazide analytical standard

-

Internal Standard (IS) solution (e.g., Hydrochlorothiazide-d2 or a structurally similar compound like hydrochlorothiazide)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

SPE cartridges (e.g., Oasis HLB, Strata-X)

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Spiking: To 200 µL of plasma sample, add 20 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of hydroflumethiazide working solution.

-

Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma samples and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, degasser, and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition (MRM) | Hydroflumethiazide: To be determined experimentally (e.g., based on precursor and product ions) |

| Internal Standard: To be determined based on the chosen IS | |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |

| Precision and Accuracy | For QC samples at low, medium, and high concentrations, the precision (%CV) should be ≤ 15% (≤ 20% at LLOQ) and the accuracy (% bias) should be within ±15% (±20% at LLOQ). |

| Recovery | The extraction recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The ion suppression or enhancement from the biological matrix should be minimal and consistent across different sources of matrix. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative. |

Data Presentation

The following tables present example quantitative data that should be generated during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Hydroflumethiazide | 1 - 500 | ≥ 0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |

| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Medium | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low | 3 | Consistent and reproducible | Close to 100% |

| High | 400 | Consistent and reproducible | Close to 100% |

Experimental Workflow Diagram

Caption: Workflow for the bioanalysis of Hydroflumethiazide in plasma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Hydroflumethiazide using Hydroflumethiazide-13CD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4] Therapeutic Drug Monitoring (TDM) of hydroflumethiazide is crucial to optimize dosing, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroflumethiazide-13CD2, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS has a similar chemical structure to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of the quantification.

This document provides detailed application notes and protocols for the therapeutic drug monitoring of hydroflumethiazide in human plasma using this compound as an internal standard.

Pharmacokinetic Parameters of Hydroflumethiazide

Understanding the pharmacokinetic profile of hydroflumethiazide is essential for designing effective TDM strategies. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Absorption | Incompletely but fairly rapidly absorbed from the GI tract. | [5] |

| Peak Plasma Time (Tmax) | 2.12 ± 0.59 hours | |

| Peak Plasma Level (Cmax) | 0.301 ± 0.94 µg/mL | |

| Biological Half-life (t1/2) | Biphasic: ~2 hours (alpha-phase), ~17 hours (beta-phase) | |

| Protein Binding | 74% | |

| Metabolism | Primarily excreted unchanged. One metabolite, 2,4-disulfamyl-5-trifluoromethylaniline, has been identified. | |

| Elimination | Renal excretion. | |

| Usual Adult Dose (Hypertension) | 25 to 50 mg daily. | |

| Usual Adult Dose (Edema) | 50 to 200 mg daily. |

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of hydroflumethiazide in biological matrices due to its high sensitivity, selectivity, and accuracy.

Principle